molecular formula C6H8 B119728 1,3-Cyclohexadiene CAS No. 592-57-4

1,3-Cyclohexadiene

Cat. No.: B119728
CAS No.: 592-57-4
M. Wt: 80.13 g/mol
InChI Key: MGNZXYYWBUKAII-UHFFFAOYSA-N
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Description

1,3-Cyclohexadiene is an organic compound with the molecular formula C₆H₈. It is a colorless, flammable liquid that is one of the two isomers of cyclohexadiene, the other being 1,4-cyclohexadiene . This compound is characterized by its cyclic structure with two double bonds, making it a diene. It is a common motif in nature and can be found in various natural products .

Biochemical Analysis

Biochemical Properties

1,3-Cyclohexadiene plays a crucial role in biochemical reactions, particularly in the Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile. This reaction is essential for the synthesis of complex molecules. In the context of biochemical interactions, this compound interacts with various enzymes and proteins. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The interaction with these enzymes often leads to the formation of epoxides, which can further react to form diols .

Cellular Effects

This compound has been observed to have several effects on cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce cytotoxic effects in certain cell types, leading to cell death. This cytotoxicity is often mediated through the generation of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . Additionally, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. One of the primary mechanisms is the formation of epoxides through the action of cytochrome P450 enzymes. These epoxides can then bind to nucleophilic sites on proteins and DNA, leading to enzyme inhibition or activation and changes in gene expression . The compound can also undergo electrophilic addition reactions, which further contribute to its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or heat. Over time, the degradation products can accumulate and influence cellular functions. For instance, prolonged exposure to this compound has been shown to result in the sustained generation of ROS, leading to long-term cellular damage . In vitro studies have also demonstrated that the compound can induce changes in cellular metabolism over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions. At higher doses, it can induce significant toxic effects, including liver and kidney damage. Studies have shown that high doses of this compound can lead to the depletion of glutathione, a critical antioxidant in cells, resulting in increased oxidative stress and cellular injury . Threshold effects have also been observed, where a specific dose range is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. The primary metabolic pathway involves its conversion to 1,2-epoxy-3-cyclohexene by cytochrome P450 enzymes. This epoxide can then be hydrolyzed to form trans-3-cyclohexene-1,2-diol and trans-2-cyclohexene-1,4-diol . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. The compound can accumulate in lipid-rich regions of cells due to its hydrophobic nature. Additionally, binding proteins may facilitate its transport to specific cellular compartments . The distribution of this compound within tissues can also be influenced by its interaction with cellular membranes and other biomolecules.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and lipid-rich organelles such as the endoplasmic reticulum and mitochondria. The compound’s activity and function can be affected by its localization, as it may interact with specific enzymes and proteins within these compartments . Post-translational modifications and targeting signals can also influence the distribution of this compound within cells, directing it to particular organelles where it can exert its biochemical effects.

Preparation Methods

1,3-Cyclohexadiene can be synthesized through several methods:

Properties

IUPAC Name

cyclohexa-1,3-diene
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InChI

InChI=1S/C6H8/c1-2-4-6-5-3-1/h1-4H,5-6H2
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InChI Key

MGNZXYYWBUKAII-UHFFFAOYSA-N
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Canonical SMILES

C1CC=CC=C1
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Molecular Formula

C6H8
Record name 1,3-CYCLOHEXADIENE
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Related CAS

27986-50-1, 6143-79-9
Record name 1,3-Cyclohexadiene, homopolymer
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Record name 1,3-Cyclohexadiene, dimer
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DSSTOX Substance ID

DTXSID30862259
Record name 1,3-Cyclohexadiene
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Molecular Weight

80.13 g/mol
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Physical Description

Colorless liquid; [ICSC] Unpleasant odor; [Alfa Aesar MSDS], COLOURLESS LIQUID.
Record name 1,3-Cyclohexadiene
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Boiling Point

81 °C
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Flash Point

26 °C c.c.
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Solubility

Solubility in water: none
Record name 1,3-CYCLOHEXADIENE
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Density

Relative density (water = 1): 0.84
Record name 1,3-CYCLOHEXADIENE
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Vapor Density

Relative vapor density (air = 1): 2.8 (calculated)
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Vapor Pressure

97.3 [mmHg]
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CAS No.

592-57-4, 29797-09-9
Record name 1,3-Cyclohexadiene
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Record name Cyclohexadiene (mixed isomers)
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Melting Point

-89 °C
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Synthesis routes and methods

Procedure details

This is a more direct approach to obtain a stereospecific synthesis and describes the Claisen rearrangement with a chiral ether (4). S-2-Cyclohexene-1-ol was obtained by asymmetric ring opening of cyclohexene oxide. A Mitsunobu condensation between S-cyclohexanol and methyl 5-chlorosalicylate provided the chiral ether 4. The thermal Claisen rearrangement of 4 afforded 5 in moderate yield along with the products of elimination, cyclohexadiene and methyl 5-chloro-salicylate. Acid catalyzed intramolecular cyclization yielded a 3 to 1 mixture of structural isomers shown in Scheme II. The benzofuran isomer is the kinetic product and can be converted to the thermodynamically favored benzoxocin isomer by treatment with concentrated sulfuric acid as reported earlier (R. D. Youssefyeh et al. J. Med. Chem. 1992, 35, 903). Upon hydrolysis with lithium hydroxide the benzofuran isomer precipitates out as the lithium salt and is easily separated by filtration. Acidification of this material yields 2-chloro-[5a(S)-9a(S)-(5a,6,7,8,9,9a-hexahydro)]dibenzofuran-4-carboxylic acid (3 S,S) in 5 steps, which is similar to the material obtained by classical resolution, the structural determination of which was made by X-ray crystallography. The Claisen rearrangement using S-cyclohexanol proceeds in only moderate yield, and one quarter to one third of the chiral material obtained is lost as the benzopyran isomer.
[Compound]
Name
S-cyclohexanol
Quantity
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Type
reactant
Reaction Step One
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reactant
Reaction Step One
Name
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Cyclohexadiene
Reactant of Route 2
1,3-Cyclohexadiene
Reactant of Route 3
1,3-Cyclohexadiene
Reactant of Route 4
1,3-Cyclohexadiene
Reactant of Route 5
1,3-Cyclohexadiene
Reactant of Route 6
1,3-Cyclohexadiene

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